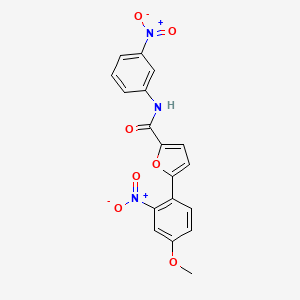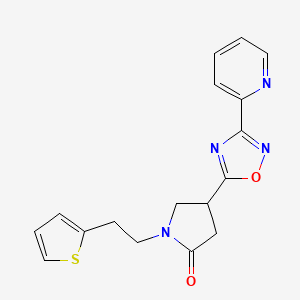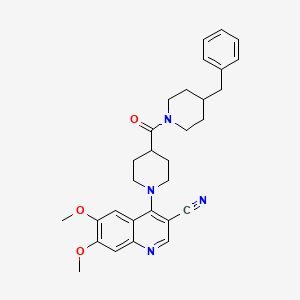![molecular formula C14H19N3OS2 B2409228 6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine CAS No. 1204297-12-0](/img/structure/B2409228.png)
6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine, also known as MMB-Thiophene, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Research on the thermolysis of thiones of selected N-, O-, and S-heterocycles has explored the reactivity of benzothiazine derivatives, leading to various products including N-(3H-1,2-benzodithiol-3-ylidene)prop-2-en-1-amine. Such studies highlight the thermal stability and reactivity of thione derivatives, which could inform the synthetic utility of 6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine in generating novel heterocyclic compounds (Drewnowski et al., 2006).
Medicinal Chemistry Applications
The synthesis of benzothiazoles through domino condensation/S-arylation/heterocyclization reactions indicates the importance of benzothiazole scaffolds in developing pharmaceutically significant agents. These methods offer insights into creating compounds with potential biological activities, suggesting a route for synthesizing and modifying this compound for therapeutic applications (Ma et al., 2011).
Anticancer Research
The exploration of quinazoline antifolate thymidylate synthase inhibitors, with modifications including thiazole and benzothiazole rings, underscores the potential of benzothiazole derivatives in anticancer research. This suggests that this compound could be a candidate for developing novel anticancer agents (Marsham et al., 1991).
Heterocyclic Compound Synthesis
Studies on the reaction of related thiosemicarbazides and pyrimidinone derivatives with amines, including morpholine, provide valuable insights into the chemistry of sulfur and nitrogen-containing heterocycles. These findings may guide the use of this compound in synthesizing diverse heterocyclic structures with potential biological and chemical applications (Yakubkene & Vainilavichyus, 1998).
Propiedades
IUPAC Name |
6-methylsulfanyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS2/c1-19-11-2-3-12-13(10-11)20-14(16-12)15-4-5-17-6-8-18-9-7-17/h2-3,10H,4-9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJDBTLPVCXKCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NCCN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2409149.png)
![5-cyclopropyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-3-carboxamide](/img/structure/B2409151.png)
![N-isobutyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2409153.png)


![N-bicyclo[2.2.1]hept-2-yl-N'-[1-(hydroxymethyl)propyl]thiourea](/img/structure/B2409159.png)





![5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2409168.png)